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Introduction

ONO-4641, also known as Etrasimod (and formerly Ceralifimod), is a next-generation, orally
bioavailable, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It has
garnered significant attention within the scientific community for its therapeutic potential in a
range of immune-mediated inflammatory diseases.[1] This technical guide provides a
comprehensive overview of the existing literature on ONO-4641, presenting key preclinical and
clinical data, detailing experimental methodologies, and visualizing its mechanism of action and
experimental applications.

Core Mechanism of Action

ONO-4641 exerts its immunomodulatory effects by acting as a potent agonist at the S1P
receptors 1 and 5 (S1P1 and S1P5s).[3][4] This selective agonism leads to the internalization
and downregulation of S1P1 receptors on lymphocytes.[4][5] As S1P1 is crucial for the egress
of lymphocytes from secondary lymphoid organs, its downregulation effectively sequesters
these immune cells, preventing their migration to sites of inflammation.[4][5] This targeted
approach to lymphocyte trafficking forms the basis of its therapeutic efficacy in autoimmune
disorders.[6]

Preclinical Pharmacology
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In Vitro Activity

ONO-4641 has demonstrated high potency and selectivity for human S1P1 and S1Ps receptors
in vitro. The following table summarizes its binding affinities and functional activities.

Parameter Receptor Value Reference
ECso hS1P1 0.0273nM (27.3 pM)  [3][4][7]
hS1Ps 0.334 nM (334 pM) [31[4][7]

Ki hS1P1 0.626 nM [5][8]
hS1P4 28.8 nM [5][8]

hS1Ps 0.574 nM [5][8]

In Vivo Models

The efficacy of ONO-4641 has been evaluated in various animal models of autoimmune
diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple
sclerosis, and non-obese diabetic (NOD) mice, a model for type 1 diabetes.

In a rat EAE model, oral administration of ONO-4641 suppressed the onset of the disease and
inhibited lymphocyte infiltration into the spinal cord in a dose-dependent manner.[4] Doses of
0.03 and 0.1 mg/kg were shown to be effective.[4] Furthermore, in a relapsing-remitting EAE
model in NOD mice, ONO-4641 prevented disease relapse, with a 0.1 mg/kg dose completely
inhibiting relapse.[4][7]

In a mouse model of immune-mediated aplastic anemia, ONO-4641 demonstrated the ability to
regulate the trafficking of T lymphocytes and hematopoietic stem cells.[9] This led to an
alleviation of pancytopenia and a reduction in the destruction of bone marrow.[9] The study
found that ONO-4641 inhibited the infiltration of donor-derived T lymphocytes into the bone
marrow and induced the accumulation of hematopoietic stem cells.[9]

In non-obese diabetic (NOD) mice, ONO-4641 at a dose of 0.1 mg/kg prevented the onset of
diabetes mellitus.[10] At doses of 0.03 and 0.1 mg/kg, it also decreased the prevalence of
diabetes after its onset in a dose-dependent manner.[10]
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Clinical Development

ONO-4641, under the name Etrasimod, has undergone extensive clinical evaluation,
particularly for the treatment of moderately to severely active ulcerative colitis (UC).

ELEVATE UC Clinical Program

The ELEVATE UC program, a series of Phase 3 clinical trials, demonstrated the efficacy and
safety of Etrasimod in patients with UC.[11][12] In the ELEVATE UC 52 trial, 27% of patients
treated with 2 mg of Etrasimod achieved clinical remission at week 12, compared to 7% in the
placebo group.[13][14] The positive results from these trials led to the approval of Etrasimod for
the treatment of moderately to severely active UC by the U.S. Food and Drug Administration
(FDA) in October 2023 and the European Medicines Agency (EMA) in 2024.[2][15]

A pooled analysis of safety data from global clinical trials, encompassing up to 2.5 years of
exposure to Etrasimod, has been conducted.[16] In the placebo-controlled UC cohort, the
proportion of patients with adverse events (AEs) of any grade was 59.9% for the Etrasimod
group compared to 51.6% for the placebo group.[16] Serious AEs were reported in 4.6% of
patients receiving Etrasimod and 5.4% of those on placebo.[16]

DreaMS Study (Multiple Sclerosis)

Interim results from the extension of the DreaMS study in patients with relapsing-remitting
multiple sclerosis showed that treatment with ONO-4641 led to a reduction in magnetic
resonance imaging (MRI) disease measures.[17]

Signaling Pathways and Experimental Workflows
Mechanism of Action: S1P Receptor Modulation
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Caption: ONO-4641 mechanism of action on lymphocyte trafficking.

Experimental Workflow: EAE Model
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Caption: Experimental workflow for evaluating ONO-4641 in a rat EAE model.

Detailed Experimental Protocols
In Vitro S1P Receptor Binding and Activity Assays

» Objective: To determine the binding affinity (Ki) and functional agonistic activity (ECso) of
ONO-4641 at human S1P receptors.

e Methodology:

o Cell Lines: CHO-K1 or HEK293 cells stably overexpressing individual human S1P receptor
subtypes (S1Pi1, S1P2, S1Ps3, S1P4, S1Ps) are used.

o Binding Assay: Competitive binding experiments are performed using radiolabeled [3P]-
S1P. Cells expressing the target receptor are incubated with a fixed concentration of [33P]-
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S1P and varying concentrations of ONO-4641. The displacement of the radioligand is
measured to calculate the Ki value.

o Functional Assay (GTPyS Binding or Calcium Flux):

» GTPyS Binding: Measures the activation of G-proteins coupled to the S1P receptors.
Cell membranes are incubated with GDP, [3>S]GTPyS, and varying concentrations of
ONO-4641. The amount of bound [3°*S]GTPyS is quantified to determine the ECso value.

» Calcium Flux: For Gg-coupled receptors, changes in intracellular calcium concentration
are measured using a fluorescent calcium indicator (e.g., Fura-2 AM) upon stimulation
with ONO-4641.

Rat Experimental Autoimmune Encephalomyelitis (EAE)
Model

» Objective: To evaluate the in vivo efficacy of ONO-4641 in a model of multiple sclerosis.
o Methodology:
o Animals: Female Lewis rats are commonly used.

o Induction of EAE: Rats are immunized subcutaneously with an emulsion of myelin
oligodendrocyte glycoprotein (MOG) or myelin basic protein (MBP) in complete Freund's
adjuvant (CFA). A pertussis toxin injection may also be administered.

o Treatment: ONO-4641 is administered orally once daily, typically starting before or at the
onset of clinical signs. A vehicle control group is included.

o Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are
scored on a standardized scale (e.g., 0 = no signs, 1 = flaccid tail, 2 = hind limb weakness,
etc.).

o Histopathology: At the end of the study, spinal cords are collected, fixed, and sectioned.
Sections are stained (e.g., with hematoxylin and eosin for inflammation, luxol fast blue for
demyelination) to assess the degree of immune cell infiltration and myelin damage.
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Conclusion

ONO-4641 (Etrasimod) is a potent and selective S1P receptor modulator with a well-defined
mechanism of action centered on lymphocyte sequestration. Extensive preclinical data have
demonstrated its efficacy in various models of autoimmune disease, and robust clinical trials
have established its therapeutic benefit in moderately to severely active ulcerative colitis,
leading to its regulatory approval. Its oral administration and favorable safety profile make it a
valuable addition to the therapeutic landscape for imnmune-mediated inflammatory disorders.
Further research may continue to explore its potential in other indications where lymphocyte-
driven inflammation plays a key pathogenic role.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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